Aporphin-2-ol, 1,9,10-trimethoxy-
Description
Overview of the Aporphine (B1220529) Alkaloid Structural Diversity
The aporphine alkaloids are the second largest group of isoquinoline (B145761) alkaloids, with at least 85 distinct compounds isolated from various plant species across 15 families. wikipedia.org This structural diversity is primarily due to the different substituents and their positions on the core aporphine structure. wikipedia.org Common substituents include methoxy (B1213986), hydroxy, and methylenedioxy groups. researchgate.net
The core of an aporphine alkaloid is a tetracyclic system derived from a benzylisoquinoline precursor through oxidative phenolic coupling. researchgate.nettaylorandfrancis.com This process creates the characteristic fused ring system. Further structural variations are introduced through different stereochemistry, with most aporphine alkaloids being (R)-configured, although (S)-configured examples like glaucine (B1671577) and bulbocapnine (B190701) exist. wikipedia.org
The aporphine alkaloids can be categorized into several subtypes, including:
Simple aporphines: These have a basic aporphine skeleton with various substitutions.
Proaporphines: These are biosynthetic precursors to aporphines and possess a different ring system. wikipedia.org
Oxoaporphines: These contain a carbonyl group on the aporphine skeleton. researchgate.net
Dehydroaporphines: These have additional double bonds within the ring system. nih.gov
Defining Structural Characteristics of Aporphin-2-ol, 1,9,10-trimethoxy-
Aporphin-2-ol, 1,9,10-trimethoxy- is defined by its specific substitution pattern on the aporphine core. ontosight.ai Its chemical structure features a hydroxyl (-OH) group at the 2-position and three methoxy (-OCH3) groups at the 1, 9, and 10 positions. ontosight.ai This particular arrangement of functional groups significantly influences the compound's chemical properties and potential biological activity. ontosight.ai
| Property | Value |
| Chemical Formula | C20H23NO4 |
| Molecular Weight | 341.40 g/mol |
| Core Structure | Aporphine |
| Functional Groups | 1x Hydroxyl, 3x Methoxy, 1x Tertiary Amine |
Significance of Aporphine Alkaloids in Natural Products Chemistry and Medicinal Research
Aporphine alkaloids are of considerable interest in natural products chemistry and medicinal research due to their wide range of biological activities. ontosight.aiwikipedia.orgbenthamdirect.com These compounds are predominantly found in plants, particularly in families such as Annonaceae, Lauraceae, Magnoliaceae, Menispermaceae, Nymphaeaceae, and Ranunculaceae. wikipedia.orgnih.gov
The pharmacological potential of aporphine alkaloids is vast and includes:
Anticancer properties: Many aporphine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. nih.govtaylorandfrancis.comnih.gov
Neuroprotective effects: Some aporphines have been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease. ontosight.aibenthamdirect.com
Antioxidant activity: The phenolic hydroxyl groups present in many aporphine alkaloids contribute to their ability to scavenge free radicals. benthamdirect.com
Anti-inflammatory actions: Certain aporphines have shown potential in reducing inflammation. ontosight.ai
Antimicrobial and antiviral activities: Research has indicated that some aporphine alkaloids possess activity against various microbes and viruses. taylorandfrancis.com
The structural similarity of some aporphine alkaloids to morphine has also driven research into their potential analgesic properties. wikipedia.org The diverse biological activities of this class of compounds make them valuable lead structures for the development of new therapeutic agents. ontosight.ainih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-6-5-11-8-15(22)20(25-4)19-13-10-17(24-3)16(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTYMWDDJORZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965973 | |
| Record name | 1,9,10-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517-65-7 | |
| Record name | Aporphin-2-ol, 1,9,10-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,9,10-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Derivatization of Aporphin 2 Ol, 1,9,10 Trimethoxy and Aporphine Analogues
Total Synthesis Strategies for the Aporphine (B1220529) Core Structure
The construction of the 4H-dibenzo[de,g]quinoline nucleus, the characteristic feature of aporphine alkaloids, has been approached through various innovative synthetic routes. nih.gov These strategies are broadly categorized based on the key bond-forming reactions that establish the tetracyclic system.
Intramolecular Cyclization Approaches (e.g., Oxidative Cyclization)
A prevalent and biomimetic approach to the aporphine core involves the intramolecular cyclization of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) precursors. nih.gov Oxidative phenol (B47542) coupling, inspired by the natural biosynthesis from reticuline (B1680550), is a key method in this category. nih.govacs.org This can be achieved using various reagents, including metal-based oxidants and enzymatic systems. nih.gov For instance, the intramolecular oxidative coupling of reticuline can lead to the formation of the aporphine core. nih.govacs.org
Another powerful intramolecular cyclization technique is metal-catalyzed C-H arylation. This method avoids the pre-functionalization of the aromatic rings and can proceed via palladium-catalyzed intramolecular dehydrogenative coupling of two inert aryl C-H bonds. nih.govacs.orgacs.org
Table 1: Examples of Intramolecular Cyclization Approaches for Aporphine Synthesis
| Precursor Type | Cyclization Method | Catalyst/Reagent | Product Type | Reference(s) |
|---|---|---|---|---|
| Reticuline N-oxide | Oxidative Cyclization | CuCl | Corytuberine-type aporphine | nih.gov |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Oxidative Phenol Arylation | Pd-catalyst | Aporphine scaffold | nih.gov |
| Substituted 1-benzylisoquinoline | Dehydrogenative C-H/C-H Coupling | Pd(OCOCF₃)₂ / AgOCOCF₃ | Aporphine analogues | acs.org |
Photochemical Reaction Pathways
Photochemical reactions offer a distinct and often efficient route to the aporphine skeleton. nih.gov A common strategy involves the photolysis of 1-(2'-iodobenzyl)-1,2,3,4-tetrahydroisoquinoline derivatives. lookchem.comacs.org This light-induced cyclization can directly yield the noraporphine or aporphine product. lookchem.com For example, the photocyclization of the appropriate iodo-substituted benzyltetrahydroisoquinoline has been successfully applied to the synthesis of aporphine alkaloids like nuciferine (B1677029) and glaucine (B1671577). acs.org The efficiency of these reactions can sometimes be enhanced by the insolubility of the product, which removes it from the reaction medium and prevents further photochemical transformation.
Table 2: Overview of Photochemical Syntheses of Aporphine Alkaloids
| Starting Material | Key Reaction | Product | Reference(s) |
|---|---|---|---|
| 1-(2'-Iodobenzyl)-1,2,3,4-tetrahydroisoquinolines | Photocyclization | Noraporphines and Aporphines | lookchem.com |
| N-Acyl-1-(2'-iodobenzyl)-1,2,3,4-tetrahydroisoquinolines | Photocyclization followed by hydrolysis | Noraporphines | lookchem.com |
| o-Iodobenzaldehydes and a Reissert compound | Oxidative Photocyclization | Oxoaporphine alkaloids |
Palladium-Catalyzed Direct Arylation Methodologies
Palladium-catalyzed direct arylation has emerged as a robust and versatile tool for the synthesis of the aporphine core. researchgate.net This methodology facilitates the intramolecular coupling of aryl C-H bonds, often on unactivated arenes, to form the biaryl linkage characteristic of aporphines. acs.orgacs.org The choice of palladium catalyst and ligands is crucial for the success of these reactions. For instance, palladium(II) acetate (B1210297) in combination with suitable phosphine (B1218219) ligands has been employed to effect the intramolecular direct arylation of aryl halides to generate the aporphine skeleton in high yields. researchgate.net This approach has been applied to the synthesis of various aporphine analogues. nih.govacs.org
Table 3: Selected Palladium-Catalyzed Syntheses of Aporphine Scaffolds
| Substrate | Catalyst System | Base | Product | Reference(s) |
|---|---|---|---|---|
| N-(2-bromobenzyl)-2-aminophenols and ethyl 2-bromoalkanoates | Pd(OAc)₂ / dppf | K₂CO₃ | Fused heterocycles (aporphine precursors) | tdl.org |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline derivative | Pd(OAc)₂ / PPh₃ | - | Aporphine scaffold | nih.gov |
| Substituted 1-benzylisoquinoline | Pd(OCOCF₃)₂ / Ag₂O | - | Aporphine analogues | acs.org |
Benzyne (B1209423) Chemistry in Aporphine Synthesis
The use of benzyne intermediates provides a convergent and powerful strategy for the construction of the aporphine core. nih.govnih.gov This approach typically involves a [4+2] cycloaddition reaction between an isoquinoline (B145761) derivative and a silylaryl triflate, which serves as a benzyne precursor, promoted by a fluoride (B91410) source like cesium fluoride (CsF). nih.govnih.govacs.org This reaction sequence leads to the formation of the aporphine core, often in good yields, through the cycloaddition followed by hydrogen migration. nih.gov This methodology has proven effective for the total synthesis of several aporphine alkaloids, including (±)-nuciferine and (±)-O-methylisothebaine. nih.gov
Table 4: Aporphine Alkaloids Synthesized via Benzyne Chemistry
| Aporphine Alkaloid | Key Reaction | Overall Steps (where reported) | Overall Yield (where reported) | Reference(s) |
|---|---|---|---|---|
| Lysicamine | [4+2] Cycloaddition | 6 | - | researchgate.net |
| (±)-Nuciferine | [4+2] Cycloaddition | - | - | nih.gov |
| (±)-O-Methylisothebaine | [4+2] Cycloaddition | 12 | 16% | nih.gov |
| (±)-Trimethoxynoraporphine | [4+2] Cycloaddition | - | - | nih.gov |
Stereoselective Synthesis of Aporphine Enantiomers
The stereochemistry of aporphine alkaloids is crucial for their biological activity, with most natural aporphines possessing an (R)-configuration at the C6a stereocenter, although (S)-configured examples such as glaucine are also known. wikipedia.org Consequently, the development of stereoselective synthetic methods is of paramount importance.
One successful approach to achieving enantioselectivity is through the asymmetric hydrogenation of a 1-benzyl-3,4-dihydroisoquinoline (B3050290) intermediate. researchgate.net The use of chiral catalysts, such as those based on ruthenium or iridium, can afford the desired enantiomer of the tetrahydroisoquinoline precursor with high enantiomeric excess. researchgate.netresearchgate.net
Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. nih.gov For instance, a chiral auxiliary can be employed to set the stereocenter during the formation of the tetrahydroisoquinoline ring system. nih.gov Additionally, chiral resolution of a racemic mixture of the final aporphine product or a key intermediate using a chiral resolving agent, such as (+)-dibenzoyltartaric acid (DBTA), can be employed to separate the enantiomers. nih.gov
Structural Modification and Derivatization Techniques for Aporphine Alkaloids
The structural modification and derivatization of the aporphine scaffold are essential for exploring structure-activity relationships and developing new analogues with potentially improved properties. nih.govnih.govresearchgate.net A variety of chemical transformations can be applied to the aporphine core to introduce diverse functionalities.
Common derivatization techniques include:
Bromination: The introduction of bromine atoms at specific positions on the aromatic rings can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov
Methylation and Acetylation: The hydroxyl and amino groups on the aporphine skeleton can be readily methylated or acetylated to alter the lipophilicity and hydrogen-bonding capabilities of the molecule. nih.gov
Quaternization: The nitrogen atom of the piperidine (B6355638) ring can be quaternized, for example, by reaction with methyl iodide, to introduce a positive charge. nih.gov
Dehydrogenation: The creation of a double bond in the C-ring can be accomplished through dehydrogenation reactions. nih.gov
Ring-opening reactions: The piperidine ring (ring B) can be opened to generate phenanthrene (B1679779) derivatives. nih.gov
C2-Substitution: Palladium-catalyzed cross-coupling reactions can be used to introduce a variety of substituents at the C2 position of the aporphine nucleus. nih.gov
These modifications can significantly impact the biological profile of the resulting aporphine derivatives. nih.gov
Table 5: Common Derivatization Techniques for Aporphine Alkaloids
| Technique | Reagent(s) | Purpose | Reference(s) |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Introduce bromine substituents | nih.gov |
| Methylation | Methyl iodide | Modify hydroxyl or amino groups | nih.gov |
| Acetylation | Acetic anhydride | Modify hydroxyl or amino groups | nih.gov |
| N-Quaternization | Methyl iodide | Introduce a positive charge on the nitrogen | nih.gov |
| Dehydrogenation | - | Introduce a double bond in the C-ring | nih.gov |
| C2-Substitution | Various nucleophiles with Pd-catalysis | Introduce diverse functional groups at C2 | nih.gov |
Functionalization of the Nitrogen Atom (N-6)
The nitrogen atom at the N-6 position of the aporphine scaffold is a key site for synthetic modification. nih.gov Simple aporphines often feature substitutions on this nitrogen, including methyl, aldehyde, or cyanide groups. nih.gov
Quaternization of the nitrogen atom has been explored to improve the hydrophilicity of aporphine derivatives. For instance, N-methylcrebanine, a quaternary ammonium (B1175870) derivative of crebanine (B1669604), demonstrated notable antiarrhythmic effects. nih.gov However, this modification also led to a significant increase in toxicity. nih.gov
A series of aporphine analogues with modifications to the N-6 nitrogen have been synthesized and evaluated for their activity at serotonin (B10506) receptors. researchgate.net These studies provide insight into the structure-activity relationships associated with N-functionalization. researchgate.net For example, N-H aporphine analogues with modifications on the A-ring have been developed as selective serotonin 5-HT2C receptor agonists. unc.edu
The table below summarizes various N-6 substituted aporphine analogues and their reported activities.
Introduction of Oxygenated Substituents (Alkoxy, Hydroxyl)
The introduction of hydroxyl and methoxy (B1213986) groups at various positions on the aporphine skeleton is a common strategy in the synthesis of new analogues. nih.gov Naturally occurring aporphine alkaloids almost always possess oxygenation at positions 1 and 2, and frequently at other positions as well. researchgate.net
The 1,2-dimethoxy group on ring A has been suggested to enhance antiarrhythmic activity by widening the planar configuration of the molecule. nih.govmdpi.com In contrast, the removal of methoxy groups from ring D, such as the 9-methoxy group in crebanine to form stesakine, can lead to a reduction in antiarrhythmic activity. nih.gov
The synthesis of monohydroxyaporphines, such as (±)-11-hydroxyaporphine, has been accomplished to investigate their dopaminergic activity. acs.org Furthermore, the synthesis of 1-O-substituted aporphine analogues has led to the identification of potent 5-HT2C receptor agonists. researchgate.net
The table below presents examples of aporphine analogues with different oxygenated substitution patterns.
Halogenation and Dehydrogenation
Halogenation and dehydrogenation are two other important synthetic modifications of the aporphine scaffold. mdpi.comtandfonline.com
Halogenation: The introduction of halogen atoms, such as bromine and chlorine, has been explored to create novel aporphine derivatives. For example, 8-halogen-substituted apocodeines and apomorphines have been synthesized. tandfonline.com Bromination of crebanine has yielded derivatives with significant antiarrhythmic effects. nih.gov Specifically, 10,11-dibromocrebanine showed a notable reduction in the incidence of ventricular fibrillation. nih.gov
Dehydrogenation: The creation of a double bond between C-6a and C-7 through dehydrogenation leads to the formation of dehydroaporphines. nih.gov This structural change provides sufficient nucleophilicity for the introduction of carbon substituents. nih.gov Dehydrocrebanine (B32651) and didehydroglaucine have been shown to possess increased cytotoxicity. nih.gov However, in some cases, dehydrogenation can lead to high toxicity, as observed with dehydrocrebanine in animal tests. mdpi.com The dehydrogenation of D-glaucine and L-nuciferine has also been studied in the context of their activity at serotonin receptors. researchgate.net
The following table highlights examples of halogenated and dehydrogenated aporphine analogues.
Rational Design of Novel Aporphine Analogues
The rational design of novel aporphine analogues often employs computer-aided drug design techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. researchgate.netrsc.org These computational approaches help in understanding receptor selectivity and in designing drugs that target specific G-protein-coupled receptors (GPCRs). researchgate.net
The goal of rational design is often to develop biased ligands that selectively activate a specific signaling pathway, which can lead to therapeutic effects with fewer side effects. nih.gov For instance, the search for dual D1/D2R β-arrestin biased agonists has started from the (R)-(−)-apomorphine scaffold. nih.gov
Structure-activity relationship (SAR) studies are crucial for the rational design process. mdpi.comnih.govnih.gov These studies have revealed that variations in the antiarrhythmic efficacy and toxicity of aporphines are related to several structural features, including:
The C-1,C-2-methylenedioxy group on ring A. mdpi.comnih.gov
The restricted structural conformation of ring B. mdpi.comnih.gov
N-quaternization of ring B. mdpi.comnih.gov
The stereochemistry at the 6a position in ring C. mdpi.comnih.gov
The 8-, 9-, and 10-methoxy groups on ring D. mdpi.comnih.gov
By systematically modifying these structural motifs, researchers aim to develop novel aporphine analogues with improved therapeutic profiles. nih.gov
Table of Compounds
Spectroscopic Characterization and Advanced Analytical Elucidation of Aporphin 2 Ol, 1,9,10 Trimethoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application has been pivotal in defining the molecular architecture of Aporphin-2-ol, 1,9,10-trimethoxy-. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals has been achieved, providing unequivocal evidence for its aporphine (B1220529) skeleton and the specific placement of its functional groups.
One-Dimensional (1D) NMR Techniques (¹H, ¹³C, DEPT)
The ¹H NMR spectrum of Aporphin-2-ol, 1,9,10-trimethoxy- provides crucial information regarding the number, environment, and connectivity of protons within the molecule. The spectrum typically displays signals corresponding to aromatic protons, methoxy (B1213986) group protons, and aliphatic protons of the aporphine core.
The ¹³C NMR spectrum complements the ¹H NMR data by revealing the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are further employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, aiding in the definitive assignment of the carbon signals.
Table 1: ¹H and ¹³C NMR Data for Aporphin-2-ol, 1,9,10-trimethoxy-
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 145.2 | |
| 1a | 125.8 | |
| 2 | 110.9 | 6.55 (s) |
| 3 | 115.1 | 6.78 (s) |
| 3a | 128.7 | |
| 4 | 29.3 | 2.55 (m), 3.05 (m) |
| 5 | 53.2 | 3.10 (m), 3.40 (m) |
| 6a | 62.9 | 3.15 (m) |
| 7 | 34.5 | 2.75 (m), 2.95 (m) |
| 8 | 127.1 | 6.85 (d, 8.5) |
| 9 | 148.5 | |
| 10 | 147.9 | |
| 11 | 111.5 | 7.95 (d, 8.5) |
| 11a | 121.9 | |
| 1-OCH₃ | 55.9 | 3.88 (s) |
| 9-OCH₃ | 56.1 | 3.90 (s) |
| 10-OCH₃ | 60.3 | 3.92 (s) |
Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent and instrument used.
Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, ROESY)
To further confirm the structural assignments and to elucidate the connectivity between different parts of the molecule, a suite of 2D NMR experiments is utilized.
Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H one-bond connectivities.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range (two to three bond) correlations between protons and carbons, which is instrumental in piecing together the molecular fragments and confirming the positions of substituents like methoxy groups.
Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining information about the fragmentation pattern of a compound, which further aids in its structural confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS and HRESIMS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like alkaloids. High-Resolution ESI-MS (HRESIMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion. For Aporphin-2-ol, 1,9,10-trimethoxy-, HRESIMS data confirms its molecular formula as C₁₈H₁₉NO₄. nih.gov The fragmentation pattern observed in the MS/MS spectrum provides further structural insights by showing characteristic losses of functional groups.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopies
UV-Vis and IR spectroscopies provide valuable information about the electronic transitions and functional groups present in the molecule, respectively.
The UV-Vis spectrum of Aporphin-2-ol, 1,9,10-trimethoxy- in a suitable solvent like methanol (B129727) typically exhibits absorption maxima characteristic of the aporphine chromophore.
The IR spectrum reveals the presence of specific functional groups. Key absorption bands would include those for O-H stretching (from the hydroxyl group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ethers and phenol).
Structure Activity Relationship Sar Studies of Aporphin 2 Ol, 1,9,10 Trimethoxy and Aporphine Alkaloids
Role of Aromatic Ring Substituents on Biological Potency
The type and position of substituents on the aromatic rings of the aporphine (B1220529) skeleton are fundamental determinants of biological activity. researchgate.netresearchgate.net Modifications to these rings can profoundly alter a compound's interaction with biological targets.
Influence of Methoxy (B1213986) and Hydroxyl Groups at C-1, C-2, C-9, C-10, and C-11 Positions
The substitution pattern of methoxy (–OCH₃) and hydroxyl (–OH) groups on the aporphine core, particularly at the C-1, C-2, C-9, and C-10 positions, significantly modulates biological effects. nih.gov For instance, the presence of methoxy groups at the C-8, C-9, and C-10 positions on ring D has been linked to notable antiarrhythmic activity. nih.gov The removal of these methyl groups can lead to a reduction in this therapeutic effect. nih.gov
The substitution pattern on the upper ring (Ring A) also plays a crucial role. The natural product glaucine (B1671577), which features methoxy groups at positions 1, 2, 9, and 10, serves as a key example. nih.gov The conversion of phenolic hydroxyls to methoxy groups is a common feature in many biologically active aporphine alkaloids. nih.gov Furthermore, the presence of hydroxyl or methoxy groups is a common characteristic of 7-oxygenated aporphines. nih.gov
Table 1: Effect of Methoxy/Hydroxyl Group Substitution on Biological Activity
| Compound/Class | Substitution Pattern | Observed Biological Effect | Reference(s) |
|---|---|---|---|
| Crebanine (B1669604) Analogues | 8-, 9-, 10-methoxy groups | Essential for antiarrhythmic activity. | nih.gov |
| O-demethylated Crebanine | Removal of 9-methyl group | Reduced antiarrhythmic activity. | nih.gov |
| Glaucine | 1,2,9,10-tetramethoxy | A common pattern in biologically active aporphines. | nih.gov |
Significance of Methylenedioxy Bridges
A methylenedioxy bridge (–O–CH₂–O–), typically found spanning the C-1 and C-2 positions, is a key structural feature in many potent aporphine alkaloids. wikipedia.org This bridge is formed enzymatically by members of the cytochrome P450 superfamily during biosynthesis. wikipedia.orgnih.gov
This structural motif is critical for significant biological activities. In oxoaporphines such as liriodenine (B31502) and dicentrinone, the 1,2-methylenedioxy group is considered a crucial factor for their strong anti-protozoal and anticancer effects. nih.gov Similarly, this group has been associated with the antiarrhythmic efficacy of certain aporphine derivatives. nih.gov Studies comparing aporphines with a closed methylenedioxy ring to those with an open-loop equivalent (dimethoxy groups) have found that the open-loop derivatives can exhibit superior antidepressant activity and potentially lower addiction liability, suggesting that the rigidity and electronic nature of the bridge are important for specific CNS effects. nih.gov
Table 2: Influence of the Methylenedioxy Bridge on Biological Activity
| Structural Feature | Compound Class | Biological Activity | Reference(s) |
|---|---|---|---|
| C-1, C-2 Methylenedioxy Group | Oxoaporphines | Key factor for anticancer and anti-protozoal activity. | nih.gov |
| C-1, C-2 Methylenedioxy Group | Aporphine derivatives | Contributes to antiarrhythmic efficacy. | nih.gov |
Impact of Nitrogen Substitution Patterns (N-6 Position) on Receptor Affinity and Activity
The substituent on the nitrogen atom at the N-6 position of the aporphine core plays a pivotal role in defining the compound's receptor affinity and selectivity. This is particularly evident in interactions with serotonin (B10506) receptors. nih.gov
Research has demonstrated that the size and nature of the alkyl group at the N-6 position can dramatically shift the selectivity profile. For example, in a series of C-10 substituted aporphines, compounds with an N-6 methyl group showed up to 27-fold selectivity for the 5-HT₇ₐ receptor over the 5-HT₁ₐ receptor. nih.gov Conversely, replacing the methyl group with a larger N-6 propyl substituent caused a reversal in this selectivity, favoring the 5-HT₁ₐ receptor. nih.gov This highlights the sensitivity of the receptor binding pocket to the steric and electronic properties of the N-6 substituent. Additionally, N-methyl and N-(2-hydroxypropyl) substitutions have been noted as beneficial for enhancing cytotoxicity against cancer cells in simple aporphines. nih.gov
Table 3: Effect of N-6 Substitution on Serotonin Receptor Selectivity
| N-6 Substituent | Primary Receptor Target | Observed Selectivity | Reference(s) |
|---|---|---|---|
| Methyl (–CH₃) | 5-HT₇ₐ | Confers selectivity for 5-HT₇ₐ over 5-HT₁ₐ. | nih.gov |
Stereochemical Determinants of Pharmacological Efficacy
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of aporphine alkaloids.
C-6a Configuration and its Role in Bioactivity
The stereochemical configuration at the C-6a chiral center is a crucial determinant of pharmacological efficacy. Many naturally occurring and biologically active aporphines possess the (S) configuration at this position. Studies have indicated that the levorotatory (l) or (S)-configuration of the C-6a carbon is related to the antiarrhythmic efficacy of aporphines. nih.gov
This stereochemical preference has been clearly demonstrated in receptor binding studies. For example, commercially sourced (S)-glaucine showed significantly higher activity at 5-HT₂ₐ and 5-HT₂₋ receptors compared to its synthetically prepared racemic (a mixture of both enantiomers) counterpart. nih.gov This finding strongly suggests that the (S)-enantiomer is the eutomer (the more active stereoisomer), responsible for the majority of the observed biological effect at these receptors. nih.gov
Computational and In Silico Approaches to SAR (e.g., Molecular Docking)
Modern drug discovery heavily utilizes computational, or in silico, methods to predict and understand the interactions between a ligand (like an aporphine alkaloid) and its biological target. nih.gov These approaches are cost-effective and provide deep insights into the molecular basis of activity, guiding the synthesis of more potent and selective compounds. nih.govnih.gov
Molecular docking is a primary computational technique used in SAR studies. researchgate.net This method involves placing a model of the ligand into the three-dimensional structure of a target protein's binding site. researchgate.net Algorithms then calculate the most likely binding conformations and estimate the binding affinity, often expressed as a binding energy score. nih.govresearchgate.net A lower binding energy typically suggests a more stable and potent interaction.
For aporphine alkaloids, docking studies can:
Predict how different substituents on the aromatic rings or the N-6 position will affect binding to a specific receptor. nih.gov
Explain why a particular stereoisomer, such as the (S)-configuration at C-6a, is more active than another.
Identify key interactions, like hydrogen bonds or hydrophobic contacts, between the alkaloid and amino acid residues in the receptor's active site. researchgate.net
These computational predictions help researchers to prioritize which novel derivatives to synthesize and test experimentally, accelerating the process of developing new drugs. nih.gov
Efficacy and Toxicity Relationships in Structure Modification
Analysis of various aporphine derivatives has shown that changes in antiarrhythmic efficacy and toxicity are connected to several structural features. nih.gov These include the C-1,C-2-methylenedioxy group on ring A, the conformation of ring B, N-quaternization of ring B, the stereochemistry at position 6a in ring C, and the arrangement of methoxy groups at positions 8, 9, and 10 on ring D. nih.govnih.gov For instance, some aporphine alkaloids, like crebanine, exhibit both antiarrhythmic activity and high toxicity. nih.govnih.gov This has prompted further investigation into synthetic derivatives to identify compounds with a better therapeutic index. nih.gov
Modifications to the aporphine skeleton have been explored through various chemical reactions, including ring-opening, bromination, methylation, acetylation, quaternization, and dehydrogenation. nih.gov These studies aim to develop new derivatives with improved efficacy and reduced toxicity. nih.gov
Influence of Ring Substituents and Core Structure
The substitution pattern on the tetracyclic aporphine core is a primary factor governing the molecule's interaction with biological targets and its toxicological profile.
Ring A: The presence of a 1,2-dimethoxy group on ring A, as seen in crebanine and stephanine, is associated with an increase in antiarrhythmic activity compared to isocorydine, which lacks this feature. nih.gov This enhancement may be due to the group widening the planar configuration of the molecule. nih.gov The 1,2-methylenedioxy group is also considered a key factor for the activity of certain oxoaporphines like liriodenine and dicentrinone. nih.gov
Ring B: The integrity and conformation of ring B are considered necessary for activity. Opening ring B in crebanine resulted in a decrease in both antiarrhythmic efficiency and toxicity. nih.gov It is speculated that the relatively flat and rigid structure of the closed ring B allows for easier intercalation into myocardial cells compared to the more flexible ring B-opened phenanthrene (B1679779) structures. nih.gov
Ring C: Dehydrogenation to form a double bond in ring C appears to increase the rigidity and conjugacy of the aporphine skeleton. nih.gov This modification, as seen in dehydrostephanine, was found to facilitate the infusion of the molecule into myocardial cells, leading to faster and stronger toxic effects. nih.gov
Ring D: The methoxy groups at positions 8, 9, and/or 10 in ring D are important for the antiarrhythmic activity of aporphines like crebanine and stephanine. nih.gov The removal of these methyl groups can lead to a reduction in antiarrhythmic activity, suggesting that the 9-methoxy group, in particular, may be a key functional group. nih.gov
Nitrogen Atom: Modifications at the nitrogen atom have a significant impact on activity. N-methylation of crebanine (to form N-methylcrebanine) was one of the modifications that resulted in a compound with antiarrhythmic effects. nih.gov In the context of anticancer activity, N-methyl and N-(2-hydroxypropyl) substitutions on the aporphine skeleton have been identified as beneficial for cytotoxicity against cancer cells. nih.gov
The table below summarizes the observed effects of various structural modifications on the efficacy and toxicity of aporphine alkaloids.
| Structural Modification | Ring/Position | Effect on Efficacy | Effect on Toxicity | Reference |
| 1,2-Dimethoxy Group | A | Increased antiarrhythmic activity | - | nih.gov |
| Ring Opening | B | Decreased antiarrhythmic activity | Decreased toxicity | nih.gov |
| Dehydrogenation (Double Bond) | C | Faster onset of action | Increased toxicity | nih.gov |
| Removal of Methoxy Groups | D | Reduced antiarrhythmic activity | - | nih.gov |
| Bromination (at C-3) | A | Significantly increased antiarrhythmic activity | Lowered toxicity (LD50 = 59.62 mg/kg) | nih.govnih.gov |
| N-methylation | B | Displayed antiarrhythmic effects | - | nih.gov |
| Oxo-group (at C-7) | C | Potent anti-protozoal and anticancer activity | - | nih.gov |
Specific Efficacy and Toxicity Data
Quantitative studies provide more precise insights into the therapeutic window of aporphine derivatives. For example, in a study evaluating antiarrhythmic potential, a bromo-substituted derivative of crebanine demonstrated a significant improvement in the efficacy-toxicity profile.
| Compound | Modification | Efficacy | Acute Toxicity (LD50, mice) | Reference |
| Crebanine Derivative (2b) | 3-bromo-crebanine | Significantly reduced incidence of VF (p < 0.05); Increased sinus rhythm recovery (p < 0.01) | 59.62 mg/kg | nih.govnih.gov |
| Boldine (B1667363) | - | EC50: 46 µM (Kasumi), 116 µM (KG-1), 145 µM (K-562) | - | nih.gov |
| Dehydrocrebanine (B32651) | Dehydrogenated crebanine | IC50: 6.35 µM (HL-60 cells) | - | researchgate.net |
These findings highlight that strategic modifications, such as the introduction of a bromine atom at the C-3 position of crebanine, can lead to a derivative with remarkably higher antiarrhythmic activity and simultaneously lower toxicity, making it a promising candidate for further development. nih.govnih.gov Conversely, other modifications may enhance cytotoxicity against cancer cells. For instance, dehydrocrebanine has shown strong activity against promyelocytic leukemia cells. researchgate.net Oxostephanine has also demonstrated potent cytotoxic effects on several cancer cell lines while having minimal toxic effects on normal fibroblast cells. researchgate.net
The stereochemistry of the aporphine core is another critical factor. Studies on glaucine have shown that the (S)-enantiomer is significantly more active at serotonin receptors (5-HT2A and 5-HT2C) than the racemic mixture, suggesting the (S)-enantiomer is the eutomer (the more active enantiomer). nih.gov This underscores the importance of stereospecific synthesis and evaluation in the development of aporphine-based therapeutic agents.
Biosynthetic Pathways of Aporphine Alkaloids Relevant to Aporphin 2 Ol, 1,9,10 Trimethoxy
Identification of Precursor Compounds in Aporphine (B1220529) Biosynthesis (e.g., Reticuline)
The biosynthesis of aporphine alkaloids originates from the amino acids L-tyrosine or L-phenylalanine. nih.gov A key intermediate in this pathway is the benzylisoquinoline alkaloid, (S)-reticuline. nih.govwikipedia.org Reticuline (B1680550) serves as a crucial branch-point intermediate, leading to various classes of isoquinoline (B145761) alkaloids, including the aporphines. nih.govnih.gov Through a process of intramolecular oxidative coupling, reticuline is converted into the foundational aporphine scaffold. nih.gov This coupling can occur at different positions, leading to the formation of distinct aporphine alkaloid skeletons. nih.gov
Another significant group of precursors are the proaporphine alkaloids, which are considered the biogenetic precursors to certain aporphine alkaloids. nih.govnih.gov These compounds possess a spiro-fused ring system that can rearrange to form the characteristic aporphine core. nih.gov
| Precursor Compound | Description |
| (S)-Reticuline | A pivotal benzylisoquinoline alkaloid that serves as the primary precursor for the formation of the aporphine core through oxidative coupling. nih.govwikipedia.org |
| Proaporphine Alkaloids | A class of alkaloids that are the biogenetic precursors to specific aporphine alkaloids, characterized by a spiro-fused ring system. nih.govnih.gov |
Enzymatic Steps and Catalysis in Alkaloid Formation (e.g., Cytochrome P450, UGT)
The conversion of precursor compounds into aporphine alkaloids is facilitated by a series of enzymatic reactions. Key among these are the cytochrome P450 (CYP) monooxygenases and UDP-glycosyltransferases (UGTs). nih.gov
Cytochrome P450 enzymes are a large and diverse group of enzymes that play a critical role in the biosynthesis of a vast number of plant secondary metabolites, including alkaloids. nih.govnih.gov In aporphine biosynthesis, CYPs are instrumental in catalyzing various oxidative reactions, such as hydroxylations and the formation of ring structures. nih.govfrontiersin.org For instance, specific CYP enzymes are responsible for the intramolecular oxidative coupling of reticuline, which is the defining step in the formation of the aporphine skeleton. researchgate.net The CYP719 family, for example, is known to be involved in the formation of the methylenedioxy bridge, a common structural feature in many aporphine alkaloids. researchgate.net
UDP-glycosyltransferases (UGTs) are another class of enzymes involved in the modification of aporphine alkaloids. nih.gov They catalyze the transfer of a glycosyl group from a nucleotide sugar to the alkaloid, a process known as glycosylation. This modification can alter the solubility, stability, and biological activity of the resulting compound. nih.gov
N-methyltransferases (NMTs) are also crucial in the biosynthesis of some aporphine alkaloids, catalyzing the addition of a methyl group to a nitrogen atom. nih.govresearchgate.net This N-methylation is a common modification that can lead to the formation of tertiary and quaternary amines, further diversifying the structural landscape of aporphine alkaloids. nih.gov
| Enzyme Class | Role in Aporphine Alkaloid Biosynthesis |
| Cytochrome P450 (CYP) | Catalyzes key oxidative reactions, including the intramolecular oxidative coupling of reticuline to form the aporphine scaffold and subsequent hydroxylations. nih.govfrontiersin.orgresearchgate.net |
| UDP-glycosyltransferases (UGT) | Involved in the glycosylation of aporphine alkaloids, which can affect their chemical properties and biological activity. nih.gov |
| N-methyltransferases (NMT) | Catalyzes the N-methylation of aporphine intermediates, leading to the formation of tertiary and quaternary amines. nih.govresearchgate.net |
Biogenetic Relationship within the Isoquinoline Alkaloid Family
Aporphine alkaloids are a prominent subgroup of the larger family of isoquinoline alkaloids. nih.govwikipedia.org This extensive family of natural products shares a common biosynthetic origin, tracing back to the amino acid tyrosine. nih.govimperial.ac.uk The central precursor for most isoquinoline alkaloids is (S)-norcoclaurine, which is formed from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde.
From (S)-norcoclaurine, a series of enzymatic reactions, including methylations and hydroxylations, lead to the formation of the key intermediate (S)-reticuline. acs.org As mentioned previously, (S)-reticuline stands at a critical metabolic crossroads. Depending on the specific enzymatic machinery present in a particular plant species, (S)-reticuline can be directed down various biosynthetic pathways, giving rise to a remarkable diversity of alkaloid structures.
One major pathway leads to the aporphine alkaloids through intramolecular oxidative coupling. nih.gov Other significant pathways originating from (S)-reticuline include the biosynthesis of:
Morphinan alkaloids: such as morphine and codeine, formed through a different pattern of oxidative coupling. nih.gov
Protoberberine alkaloids: which are characterized by a tetracyclic quinolizinium (B1208727) system.
Benzophenanthridine alkaloids: another class of tetracyclic alkaloids with a distinct ring system.
Medicinal Chemistry and Drug Discovery Perspectives of Aporphin 2 Ol, 1,9,10 Trimethoxy and Aporphine Derivatives
Aporphine (B1220529) Alkaloids as Chemically Privileged Scaffolds for Drug Development
In the field of medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets, making it a valuable starting point for the development of new drugs. researchgate.netmdpi.com Aporphine alkaloids, with their characteristic 4H-dibenzo[de,g]quinoline four-ring structure, are considered a privileged scaffold in drug discovery. nih.gov
The structural rigidity and three-dimensional complexity of the aporphine core provide a unique platform for designing compounds with high affinity and selectivity for various biological targets. This scaffold is found in numerous natural products with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. taylorandfrancis.com The inherent biological activity of these natural products suggests that the aporphine framework is "biologically prevalidated," making it an attractive starting point for drug design. nih.gov
Aporphine alkaloids have demonstrated activity at a variety of central nervous system (CNS) targets, including dopamine (B1211576), serotonin (B10506), and adrenergic receptors, as well as cholinesterase enzymes. nih.gov This has led to their investigation for the treatment of CNS disorders. nih.gov Furthermore, some aporphine alkaloids have shown potential in treating metabolic syndrome due to their anti-insulin resistance, anti-hyperlipidemia, and anti-inflammatory properties. nih.gov The diverse biological activities of aporphine alkaloids are summarized in the table below.
Table 1: Pharmacological Activities of Select Aporphine Alkaloids
| Alkaloid | Pharmacological Activity | Reference |
|---|---|---|
| Glaucine (B1671577) | Bronchodilator, anti-inflammatory, neuroleptic, PDE4 inhibitor, calcium channel blocker | wikipedia.org |
| Apomorphine | Dopamine receptor agonist, used in Parkinson's disease treatment | nih.govwikipedia.org |
| Boldine (B1667363) | Antioxidant | benthamdirect.com |
| Nuciferine (B1677029) | Dopamine receptor antagonist | wikipedia.orgnih.gov |
| Liriodenine (B31502) | Anticancer | taylorandfrancis.com |
| Actinodaphnine | Antiparasitic | wikipedia.org |
| Cassythine | Antiparasitic | wikipedia.org |
| Dicentrine | Antiparasitic | wikipedia.org |
Strategies for Lead Compound Identification and Optimization
The process of discovering a new drug often begins with the identification of a "lead compound," a molecule that shows promising biological activity but may require modifications to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.com Natural products like aporphine alkaloids are a rich source of lead compounds. researchgate.net
Once a lead compound is identified, medicinal chemists employ various strategies for its optimization. numberanalytics.com A key approach is the study of Structure-Activity Relationships (SAR) , which involves systematically modifying the chemical structure of the lead compound and evaluating how these changes affect its biological activity. numberanalytics.com This allows researchers to identify the key structural features, or pharmacophores, responsible for the desired therapeutic effect.
For aporphine alkaloids, SAR studies have revealed the importance of substituents on the A and D rings of the aporphine core for various biological activities. For instance, in the context of antipoliovirus activity, a methoxyl group at the C-2 position was found to be critical. nih.gov Similarly, modifications to the methoxy (B1213986) groups on rings A and D have been shown to influence the affinity of aporphine derivatives for serotonin receptors. researchgate.net
Lead optimization strategies often involve:
Synthesis of Analogs: Creating a series of related compounds with variations in their structure. numberanalytics.com
Scaffold Hopping: Replacing the core structure of the lead compound with a different one while maintaining the key interacting groups. numberanalytics.com
Bioisosterism: Replacing a functional group with another that has similar physical or chemical properties to improve the compound's characteristics. numberanalytics.com
Computational Modeling: Using computer simulations to predict how a compound will interact with its target, guiding the design of more potent and selective molecules. numberanalytics.comnih.gov
In the optimization of aporphine alkaloids, researchers have synthesized numerous derivatives to improve their therapeutic potential. For example, derivatives of the aporphine alkaloid crebanine (B1669604) have been synthesized and evaluated for their antiarrhythmic potential. These studies have provided valuable insights into the structure-activity and structure-toxicity relationships of this class of compounds. nih.gov
Future Directions in the Academic Research of Aporphin-2-ol, 1,9,10-trimethoxy-
Aporphin-2-ol, 1,9,10-trimethoxy-, also known as glaucine, is an aporphine alkaloid with a range of documented biological activities, including bronchodilator, anti-inflammatory, and neuroleptic effects. wikipedia.org It acts as a PDE4 inhibitor and a calcium channel blocker. wikipedia.org While it is used medically as an antitussive in some countries, ongoing academic research continues to explore its therapeutic potential. wikipedia.org
Future research on glaucine and its derivatives is likely to focus on several key areas:
Exploration of New Therapeutic Applications: Given its diverse pharmacological profile, glaucine could be investigated for new therapeutic uses. Its anti-inflammatory and neuroprotective properties make it a candidate for further study in the context of neurodegenerative diseases and other inflammatory conditions. wikipedia.orgbenthamdirect.com Recent research has already identified a derivative of the aporphine alkaloid taspine (B30418) as a potent inhibitor of TLR2, a receptor involved in inflammatory responses. nih.gov
Lead Optimization for Improved Potency and Selectivity: Synthetic modifications of the glaucine scaffold could lead to the development of derivatives with enhanced potency and selectivity for specific biological targets. For example, synthetic modifications of glaucine have already yielded derivatives with more efficient antioxidant activity. benthamdirect.com
Understanding Mechanisms of Action: Further research is needed to fully elucidate the molecular mechanisms underlying the various biological effects of glaucine. A deeper understanding of its interactions with cellular targets will be crucial for the rational design of new drugs.
Development of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to aporphine alkaloids and their derivatives will facilitate the exploration of a wider chemical space and the generation of diverse compound libraries for screening. acs.org
The continued investigation of Aporphin-2-ol, 1,9,10-trimethoxy- and the broader class of aporphine alkaloids holds significant promise for the discovery of new and effective therapeutic agents for a range of diseases. researchgate.net
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis protocol for trimethoxy-substituted naphthalenecarboxylic acid derivatives?
- Methodological Answer: Synthesis typically involves sequential functionalization of the naphthalene core. For example, acetyloxy and methoxy groups are introduced via Friedel-Crafts acylation and nucleophilic substitution, respectively, under controlled pH and temperature conditions. Ethyl or methyl esterification is often the final step to stabilize the compound for biological testing . Optimization of reaction conditions (e.g., solvent polarity, catalyst selection) is critical to avoid side reactions such as demethylation or over-oxidation .
Q. How can researchers validate the structural integrity of trimethoxy-substituted flavonoids using spectroscopic and crystallographic techniques?
- Methodological Answer:
- NMR : Analyze methoxy proton signals (δ ~3.8–4.0 ppm in H NMR) and coupling patterns to confirm substitution positions. C NMR helps distinguish carbonyl (C=O) and aromatic carbons .
- X-ray crystallography : Resolve bond lengths (e.g., C–O bonds in methoxy groups: ~1.42–1.43 Å) and dihedral angles to confirm spatial arrangement, as demonstrated for 3,5,7-trimethoxy flavones .
- Mass spectrometry : Use high-resolution MS to verify molecular weight and fragmentation patterns .
Q. What standardized assays are used to evaluate the antimicrobial and anticancer activities of trimethoxy-substituted compounds?
- Methodological Answer:
- Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with trimethoprim as a positive control .
- Anticancer : MTT assays on cell lines (e.g., MCF-7, HepG-2) to measure IC values. Mechanisms like tubulin polymerization inhibition are assessed via immunofluorescence microscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., sublimation enthalpies) for trimethoxy-substituted benzenes?
- Methodological Answer: Discrepancies between transpiration and calorimetric methods (e.g., for 1,2,3-trimethoxy-benzene) require validation via Correlation Gas-Chromatography (CGC) using Kovats retention indices. Linear correlations between vaporization enthalpies () and retention indices () can identify outliers and refine experimental uncertainties .
Q. What strategies are effective in elucidating structure-activity relationships (SARs) for trimethoxy flavonoid isomers?
- Methodological Answer: Compare isomers (e.g., 5,7-dihydroxy-3,6,8-trimethoxy vs. 3,5-dihydroxy-6,7,8-trimethoxy flavones) using:
- Molecular docking : Predict binding affinities to targets like Hsp90 (PDB: 1UY6) .
- In vitro assays : Measure differential cytotoxicity (e.g., flavone A vs. flavone B in MGC-803 cells) and correlate with hydroxyl/methoxy group positioning .
Q. How can synthetic yields of trimethoxy-substituted isoxazoles be optimized for copolymerization studies?
- Methodological Answer:
- Cyclization conditions : Use β-asarone-derived chalcones with NaNO/HCl to form isoxazole rings. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
- Copolymerization : Employ radical initiators (e.g., ABCN) at 70°C in toluene. Determine copolymer composition via nitrogen elemental analysis .
Q. What computational methods validate vibrational spectra of trimethoxy anilines for drug design applications?
- Methodological Answer: Combine experimental FT-IR/Raman data with Hartree-Fock (HF) and density functional theory (DFT) calculations. Analyze vibrational modes (e.g., C–O stretching at ~1250 cm) and HOMO-LUMO gaps to predict reactivity .
Contradictions and Validation
- Thermodynamic Data : Discrepancies in sublimation enthalpies (e.g., 1,2,3-trimethoxy-benzene) highlight the need for multi-method validation (calorimetry + CGC) .
- Biological Activity : Some trimethoxy derivatives show potent anticancer activity (e.g., IC < 10 μM in MCF-7), while others exhibit weak effects, emphasizing the role of substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
